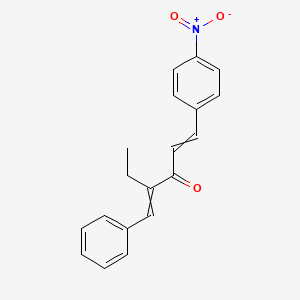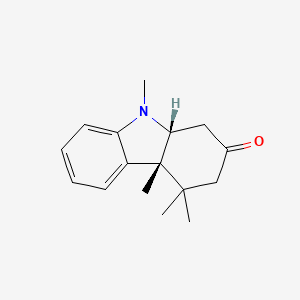-lambda~5~-phosphane CAS No. 64970-91-8](/img/structure/B14499581.png)
[(3-Methoxyphenyl)methylidene](triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methoxy-substituted phenylmethylidene group. It is known for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable methoxy-substituted benzylidene precursor. One common method is the reaction of triphenylphosphine with 3-methoxybenzylidene chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The methoxy-substituted phenylmethylidene group can also participate in electronic interactions, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylenetriphenylphosphorane: Another phosphorus ylide used in Wittig reactions.
Triphenylphosphine: A widely used ligand in transition metal catalysis.
(Chloromethylene)triphenylphosphorane: A related compound with a chlorine substituent.
Uniqueness
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane is unique due to the presence of the methoxy-substituted phenylmethylidene group, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other similar compounds, making it valuable in specific catalytic and synthetic applications .
Eigenschaften
CAS-Nummer |
64970-91-8 |
|---|---|
Molekularformel |
C26H23OP |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(3-methoxyphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23OP/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI-Schlüssel |
AKWZUPXOIOGYDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


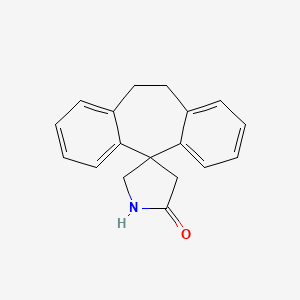
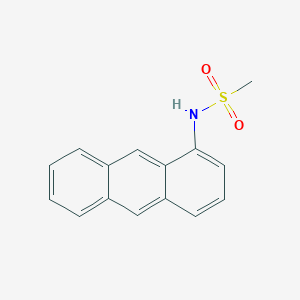
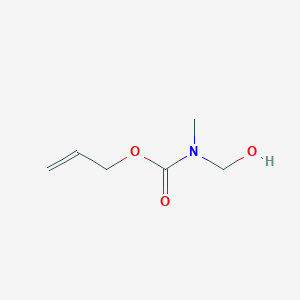
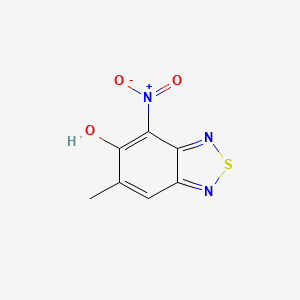
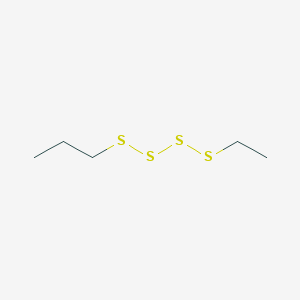
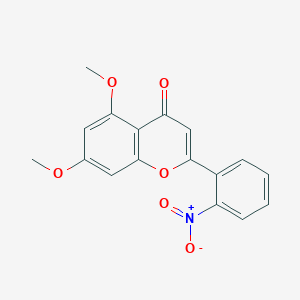
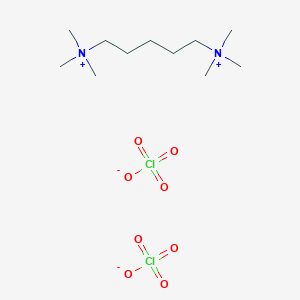
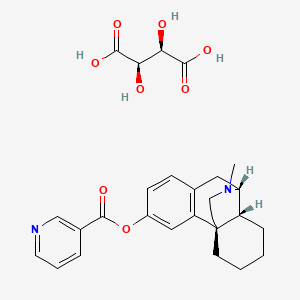

![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
